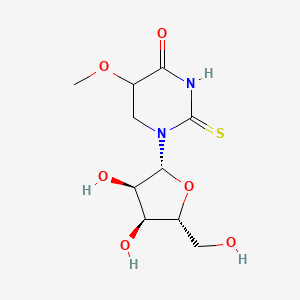![molecular formula C25H42N2O6 B12336087 Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one CAS No. 53504-41-9](/img/structure/B12336087.png)
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is a complex organic compound with the molecular formula C₂₅H₄₂N₂O₆ and a molecular weight of 466.611 g/mol . This compound is known for its applications in the production of polyurethanes and other polymeric materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one involves multiple steps:
Preparation of Butane-1,4-diol: This can be synthesized through the hydrogenation of maleic anhydride or succinic acid.
Synthesis of 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane: This involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate, which is then further reacted with formaldehyde and hydrogen cyanide.
Formation of Oxepan-2-one: This is typically synthesized through the ring-opening polymerization of ε-caprolactone.
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The reaction conditions typically include temperatures ranging from 100°C to 200°C and pressures up to 10 atm.
化学反応の分析
Types of Reactions
Oxidation: Butane-1,4-diol can undergo oxidation to form butyrolactone.
Reduction: The isocyanate groups can be reduced to amines.
Substitution: The isocyanate groups can react with alcohols to form urethanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Alcohols and amines are typical reagents for substitution reactions.
Major Products
Oxidation: Butyrolactone
Reduction: Amines
Substitution: Urethanes
科学的研究の応用
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymeric materials.
Biology: Employed in the development of biodegradable polymers for medical applications.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants.
作用機序
The compound exerts its effects primarily through the formation of urethane linkages. The isocyanate groups react with hydroxyl groups to form urethane bonds, which are crucial in the formation of polyurethanes. These reactions typically involve nucleophilic attack on the carbon of the isocyanate group, followed by the formation of a stable urethane linkage.
類似化合物との比較
Similar Compounds
- Hexanedioic acid, polymer with butanediol and 1,1’-methylenebis(4-isocyanatocyclohexane)
- 1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatocyclohexane), methyloxirane, and oxirane
Uniqueness
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is unique due to its specific combination of functional groups, which allows for the formation of highly cross-linked and durable polymeric materials. This makes it particularly valuable in applications requiring high mechanical strength and chemical resistance.
特性
CAS番号 |
53504-41-9 |
|---|---|
分子式 |
C25H42N2O6 |
分子量 |
466.6 g/mol |
IUPAC名 |
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one |
InChI |
InChI=1S/C15H22N2O2.C6H10O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-3-1-2-4-6/h12-15H,1-9H2;1-5H2;5-6H,1-4H2 |
InChIキー |
ZECDNEGVMOSZJI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)OCC1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CCO)CO |
関連するCAS |
53504-41-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


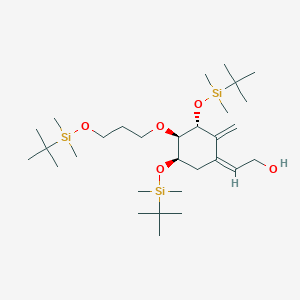
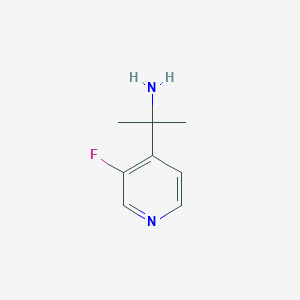
![cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12336019.png)
![2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12336026.png)
![1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12336045.png)
![N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide](/img/structure/B12336053.png)
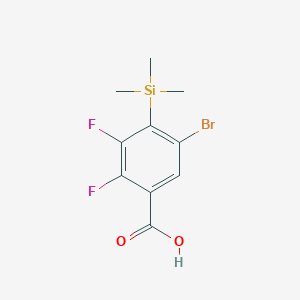
![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
![3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
![6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12336067.png)
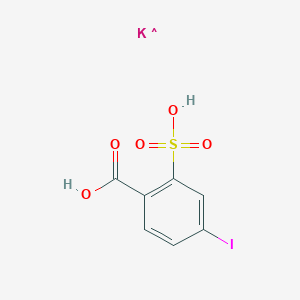
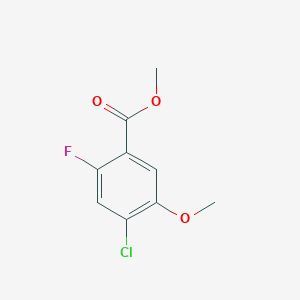
![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
